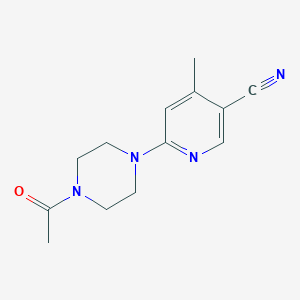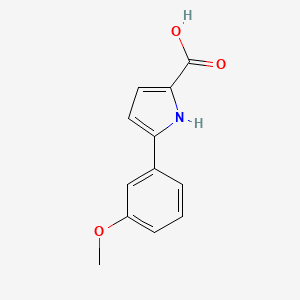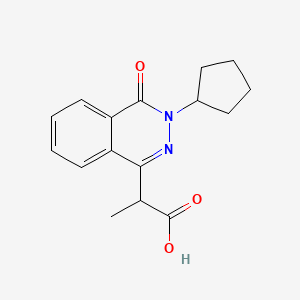
2-(3-Cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)propanoic acid is a chemical compound with the molecular formula C16H18N2O3. It is known for its role as an intermediate in the synthesis of various pharmaceutical agents. This compound is characterized by its phthalazinone scaffold, which is a common structure in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)propanoic acid typically involves the reaction of cyclopentanone with phthalic anhydride to form the phthalazinone core. This intermediate is then reacted with propanoic acid under specific conditions to yield the final product .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions in controlled environments. The use of anhydrous solvents, precise temperature control, and the addition of reagents in a specific order are crucial to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
2-(3-Cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
2-(3-Cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)propanoic acid is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme inhibitors and receptor ligands.
Medicine: As a precursor in the development of pharmaceutical drugs, particularly those targeting cancer and inflammatory diseases.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(3-Cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)propanoic acid involves its interaction with specific molecular targets. It is known to inhibit poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. By inhibiting PARP, this compound can enhance the efficacy of certain chemotherapeutic agents and induce cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid
- 2-(4-oxo-3,4-dihydrophthalazin-1-yl)propanoic acid
Uniqueness
Compared to similar compounds, 2-(3-Cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)propanoic acid is unique due to its cyclopentyl group, which imparts distinct chemical and biological properties. This structural feature enhances its binding affinity to specific molecular targets and improves its pharmacokinetic profile .
Properties
Molecular Formula |
C16H18N2O3 |
|---|---|
Molecular Weight |
286.33 g/mol |
IUPAC Name |
2-(3-cyclopentyl-4-oxophthalazin-1-yl)propanoic acid |
InChI |
InChI=1S/C16H18N2O3/c1-10(16(20)21)14-12-8-4-5-9-13(12)15(19)18(17-14)11-6-2-3-7-11/h4-5,8-11H,2-3,6-7H2,1H3,(H,20,21) |
InChI Key |
CDZZERRZJKJANN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NN(C(=O)C2=CC=CC=C21)C3CCCC3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




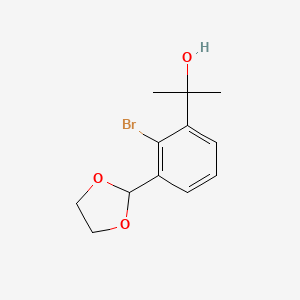
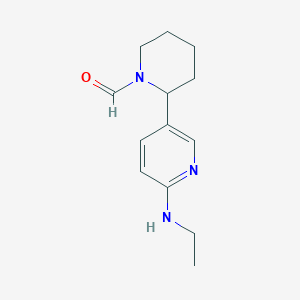

![6-Chloro-2-(2,3-dichlorophenyl)oxazolo[5,4-b]pyridine](/img/structure/B11807991.png)



